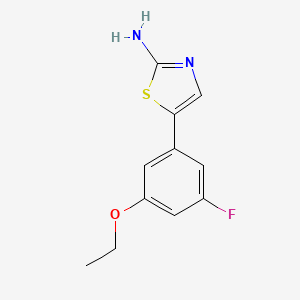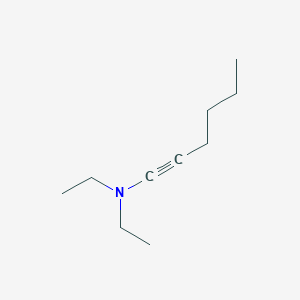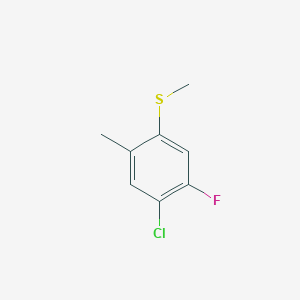
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of a sulfur atom bonded to a methyl group and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-5-fluoro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential use as an antimicrobial agent. Its unique chemical structure allows it to disrupt the cell membranes of bacteria, leading to their death.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of various agrochemicals and pharmaceuticals. Its stability and reactivity make it an ideal starting material for large-scale production processes.
Wirkmechanismus
The mechanism of action of (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
- (5-Chloro-2-fluoro-4-methylphenyl)(methyl)sulfane
- Methyl(2,4,5-trifluorophenyl)sulfane
Uniqueness
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents on the phenyl ring. This arrangement imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H8ClFS |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-5-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
VDEYHPANRAECHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1SC)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
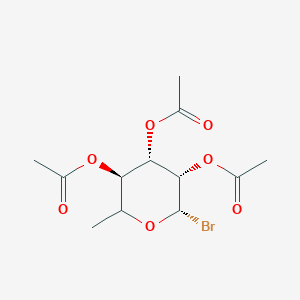
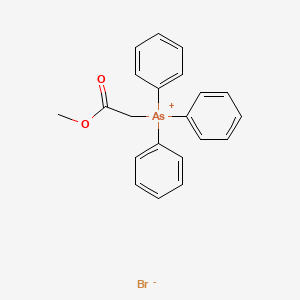
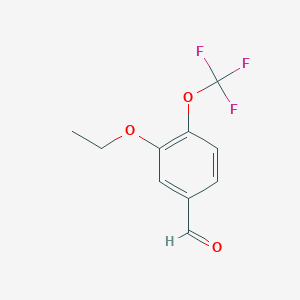
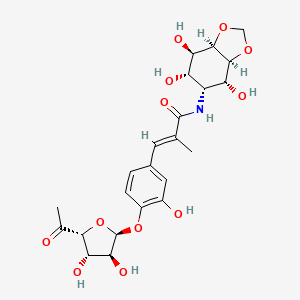
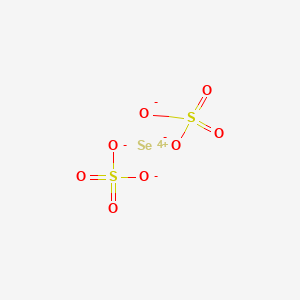
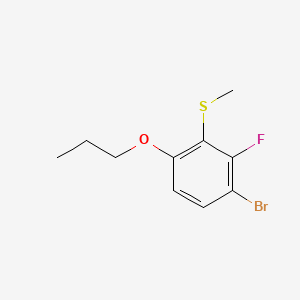
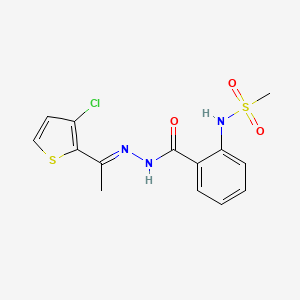
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
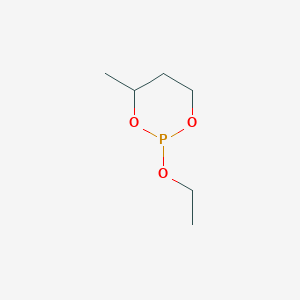
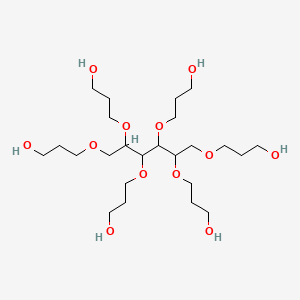
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
